

Molecular structure of 1-(4-Bromophenyl)imidazoline-2-thione

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazoline-2-thione

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An In-depth Technical Guide to the Molecular Structure of **1-(4-Bromophenyl)imidazoline-2-thione**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **1-(4-Bromophenyl)imidazoline-2-thione**, a heterocyclic compound of significant interest in medicinal chemistry. This document synthesizes theoretical knowledge with established experimental data from analogous structures to offer a detailed exploration of its synthesis, stereochemistry, and spectroscopic signature. We delve into the critical structural features, including the N-aryl linkage, the thiocarbonyl group, and the imidazoline core, which are pivotal to its potential biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the imidazoline-2-thione scaffold.

Introduction: Significance of the Imidazoline-2-thione Scaffold

Heterocyclic compounds containing nitrogen and sulfur are cornerstones of modern pharmacology. Among these, the imidazoline-2-thione moiety is a "privileged scaffold,"

frequently appearing in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound **1-(4-Bromophenyl)imidazoline-2-thione**, CAS 17452-23-2, combines this potent heterocyclic core with a bromophenyl substituent.[3][4]

The introduction of a halogen, specifically bromine, onto the phenyl ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance lipophilicity, facilitating membrane passage, and can participate in halogen bonding, a specific and directional non-covalent interaction that can influence ligand-receptor binding. Understanding the precise three-dimensional structure, electronic distribution, and spectroscopic characteristics of this molecule is therefore essential for elucidating its mechanism of action and for guiding the rational design of next-generation analogues.

Synthesis and Purification

The synthesis of N-aryl imidazoline-2-thiones is well-established. A common and effective method involves the condensation reaction between an N-arylethylenediamine and carbon disulfide.[5] This approach provides a direct and high-yielding route to the target compound.

Synthetic Protocol

Objective: To synthesize **1-(4-Bromophenyl)imidazoline-2-thione** from N-(4-Bromophenyl)ethylenediamine.

Materials:

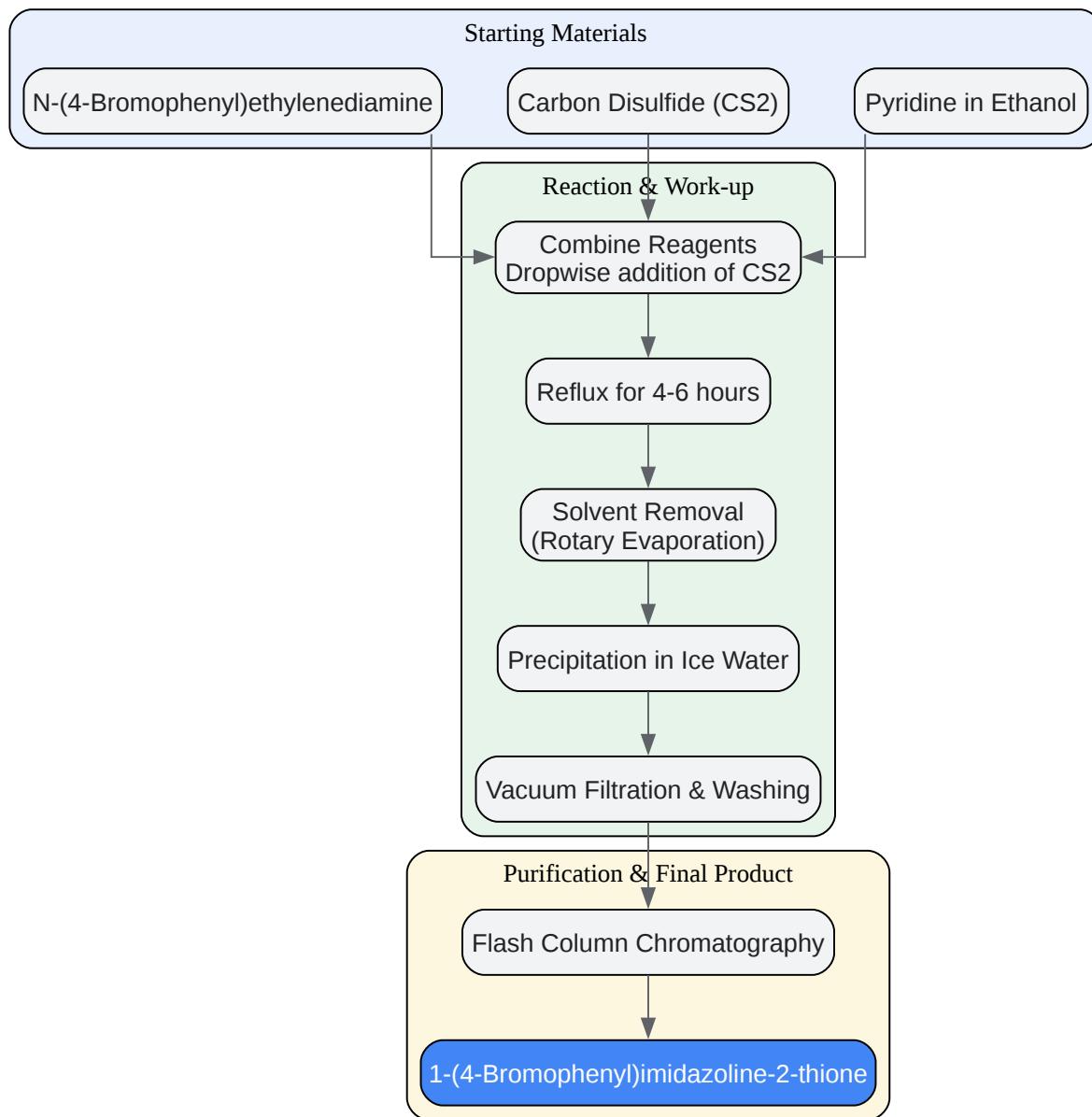
- N-(4-Bromophenyl)ethylenediamine
- Carbon Disulfide (CS₂)
- Ethanol (Absolute)
- Pyridine (catalyst)
- Dichloromethane (DCM)
- Hexane

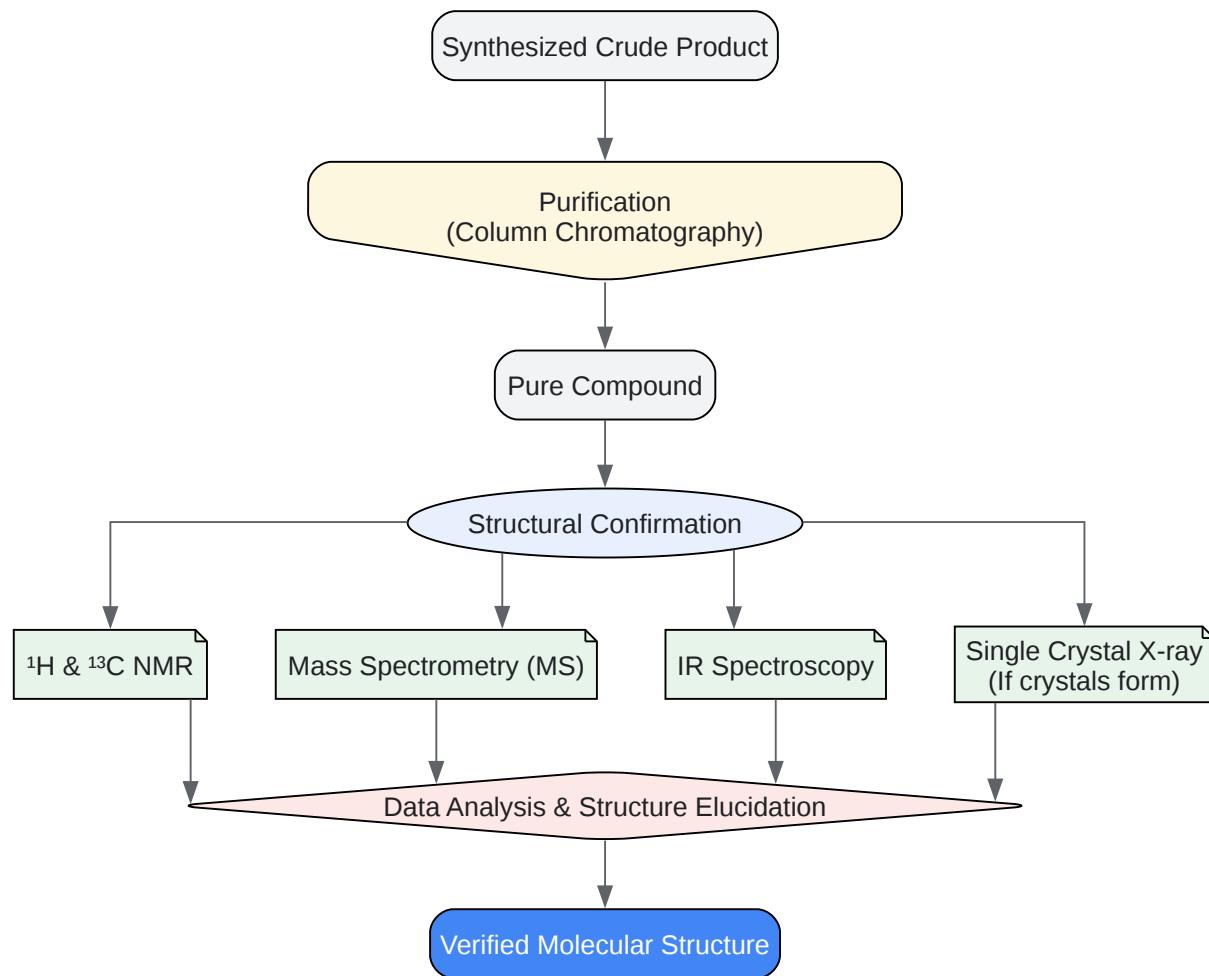
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-Bromophenyl)ethylenediamine (1 equivalent) in absolute ethanol (100 mL).
- Reagent Addition: To this solution, add pyridine (0.1 equivalents) as a catalyst, followed by the dropwise addition of carbon disulfide (1.2 equivalents) over 15 minutes at room temperature. The dropwise addition is crucial to control the exothermic reaction.
- Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM:Hexane (8:2) mobile phase.
- Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
- Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.
- Filtration: Collect the solid by vacuum filtration, washing with cold water (3 x 50 mL) to remove any residual pyridine and salts.
- Purification: Dry the crude solid under vacuum. Purify the product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane in hexane to afford the pure **1-(4-Bromophenyl)imidazoline-2-thione** as a solid.[4]

Synthesis Workflow Diagram





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